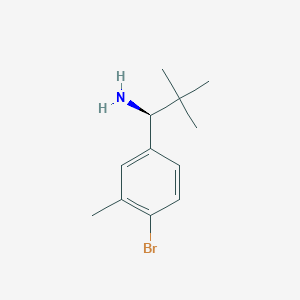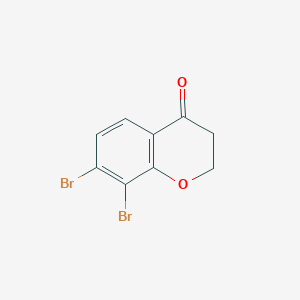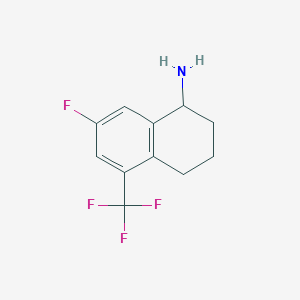
(1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a chlorinated and fluorinated aromatic ring, and a secondary alcohol group. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and a suitable chiral auxiliary.
Formation of Intermediate: The chiral auxiliary is used to induce chirality in the intermediate compound.
Reduction and Protection: The intermediate is then reduced and protected to form the desired chiral compound.
Final Deprotection: The final step involves deprotection to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
(1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, (1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and enantioselective reactions.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of various commercial products.
作用機序
The mechanism of action of (1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1R,2R)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol: The enantiomer of the compound with similar properties but different stereochemistry.
1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol: A racemic mixture of the compound.
1-amino-1-(3-chlorophenyl)propan-2-ol: A similar compound lacking the fluorine atom.
Uniqueness
(1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol is unique due to its specific stereochemistry and the presence of both chlorine and fluorine atoms on the aromatic ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H11ClFNO |
|---|---|
分子量 |
203.64 g/mol |
IUPAC名 |
(1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-8(11)7(10)4-6/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |
InChIキー |
UKQZKVLIZLSXJW-SSDLBLMSSA-N |
異性体SMILES |
C[C@@H]([C@H](C1=CC(=C(C=C1)F)Cl)N)O |
正規SMILES |
CC(C(C1=CC(=C(C=C1)F)Cl)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


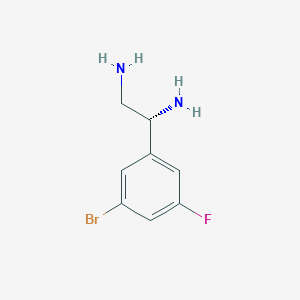
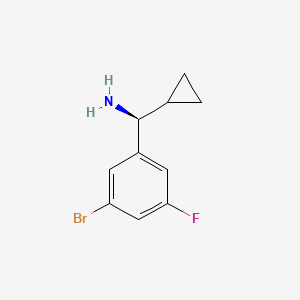
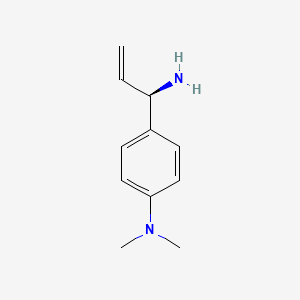
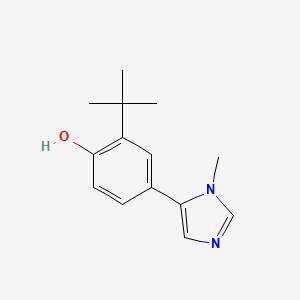
![4-Chloro-2,3-dihydrofuro[2,3-B]pyridine](/img/structure/B13046963.png)


